molecular formula C21H21N5 B6447448 6-{1-[(1H-indol-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile CAS No. 2549053-05-4

6-{1-[(1H-indol-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile

Cat. No.: B6447448
CAS No.: 2549053-05-4
M. Wt: 343.4 g/mol
InChI Key: GJWWGSOFDHZUBA-UHFFFAOYSA-N
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Description

This compound features a pyridine-3-carbonitrile core substituted at the 6-position with a bicyclic octahydropyrrolo[2,3-c]pyrrole moiety, further modified by a (1H-indol-5-yl)methyl group. The cyano group at position 3 of the pyridine ring contributes to electronic polarization, influencing solubility and binding interactions.

Properties

IUPAC Name

6-[1-(1H-indol-5-ylmethyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c22-10-16-2-4-21(24-11-16)26-13-18-6-8-25(20(18)14-26)12-15-1-3-19-17(9-15)5-7-23-19/h1-5,7,9,11,18,20,23H,6,8,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWWGSOFDHZUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)CC4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{1-[(1H-indol-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H24N4
  • Molecular Weight : 348.4 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the indole moiety .
  • Construction of the octahydropyrrolo[2,3-c]pyrrole core .
  • Final coupling with the pyridine and carbonitrile groups .

These steps require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.

Anticancer Properties

Research indicates that derivatives similar to this compound exhibit significant anticancer activity. For example, studies have shown that certain pyridine derivatives can induce cell cycle arrest in cancer cell lines such as HepG2 and SKOV-3, with some compounds displaying cytotoxicity comparable to established chemotherapeutics like taxol .

The proposed mechanism of action involves:

  • Targeting specific enzymes or receptors : The compound likely interacts with molecular targets involved in cancer progression.
  • Inducing apoptosis in cancer cells : By modulating signaling pathways, it may trigger programmed cell death.

Inhibition Studies

Inhibition assays have demonstrated that related compounds can effectively inhibit cholinesterases, which are crucial in neurodegenerative diseases such as Alzheimer's . This suggests potential applications in neuropharmacology.

Case Studies

  • Cell Cycle Analysis : In vitro studies on HepG2 cells showed that certain analogs of the compound induced G1/M phase arrest, indicating their potential for development as anticancer agents .
  • Cholinesterase Inhibition : A study highlighted the effectiveness of similar compounds in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating strong inhibitory effects .

Comparative Analysis

CompoundBiological ActivityIC50 (µM)Reference
This compoundAnticancerTBDCurrent Study
Similar Pyridine DerivativeCholinesterase Inhibition0.466 (AChE)
Indole AnalogCell Cycle ArrestTBD

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Combines a pyridine ring with a fused, saturated pyrrolo-pyrrole system. This structure balances rigidity and solubility, as the octahydropyrrolo[2,3-c]pyrrole reduces steric hindrance while maintaining a compact scaffold .
  • 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1000340-86-2): Features a pyrrolo[2,3-b]pyridine core with a methyl and cyano group. The unsaturated core increases aromaticity but limits flexibility compared to the target compound’s saturated bicyclic system .
  • 7-Substituted-5-(1H-Indol-3-yl)tetrazolopyrimidine-6-carbonitrile : Contains a tetrazolopyrimidine core, which introduces a high density of nitrogen atoms. This enhances hydrogen-bonding capacity but may reduce metabolic stability compared to the target’s pyrrolo-pyrrole-pyridine framework .

Substituent Effects

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Pyrrolo-pyrrole-pyridine (1H-Indol-5-yl)methyl, cyano C22H24N5 358.47
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Pyrrolo-pyridine Methyl, cyano C9H7N3 157.17
7-Substituted-5-(1H-Indol-3-yl)tetrazolopyrimidine-6-carbonitrile Tetrazolopyrimidine Indol-3-yl, cyano ~C12H7N7 ~257.23 (estimated)
  • Indole Positional Isomerism: The target compound’s indol-5-yl group contrasts with the indol-3-yl substitution in ’s tetrazolopyrimidine analog.
  • Cyano Group Placement: All compounds include a cyano group, but its position on pyridine (target) vs. tetrazolopyrimidine () affects dipole moments and solubility.

Hydrogen-Bonding and Crystallinity

The indole N-H group in the target compound enables hydrogen bonding, a critical factor in crystal packing and solubility. highlights that such interactions can dictate aggregation behavior and stability.

Pharmacological Implications

While cytotoxic data for the target compound are unavailable, structural analogs like the tetrazolopyrimidine derivatives in demonstrate cytotoxic activity, suggesting that the target’s indole and cyano groups may similarly enhance bioactivity. The saturated pyrrolo-pyrrole system could improve metabolic stability compared to unsaturated cores .

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